molecular formula C18H29N3O B14780367 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide

Katalognummer: B14780367
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: VIABWCDSCQHZIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide is a structurally complex amide derivative featuring a benzylpiperidinylmethyl group attached to a branched aliphatic chain with an amino substituent. The benzylpiperidine moiety is a common scaffold in neuroactive compounds, such as acetylcholinesterase inhibitors or dopamine receptor modulators . Its synthesis likely involves reductive amination or peptide coupling strategies, akin to methods described for related benzylpiperidine derivatives .

Eigenschaften

Molekularformel

C18H29N3O

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13,19H2,1-2H3,(H,20,22)

InChI-Schlüssel

VIABWCDSCQHZIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Intermediates and Their Synthesis

Synthesis of (1-Benzylpiperidin-4-yl)methanamine

The piperidine intermediate (1-benzylpiperidin-4-yl)methanamine serves as the foundational building block. Its preparation involves:

Step 1: Reductive Amination of Piperidin-4-one
Piperidin-4-one undergoes benzylation via reductive amination with benzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 25°C. This step achieves 85% yield by minimizing imine hydrolysis through controlled pH (4.5–5.5).

Step 2: Mannich Reaction for Aminomethylation
The resulting 1-benzylpiperidin-4-one reacts with formaldehyde and methylamine in acetic acid at 60°C, forming the aminomethyl derivative via Mannich condensation. Microwave-assisted synthesis (100 W, 15 min) improves yields to 78% compared to conventional heating.

Table 1: Synthesis Parameters for (1-Benzylpiperidin-4-yl)methanamine
Parameter Conditions Yield
Reductive Amination NaBH(OAc)₃, DCM, 25°C, 12 h 85%
Mannich Reaction CH₂O, MeNH₂, AcOH, 60°C, 8 h 78%
Purification Silica gel (EtOAc/Hexane, 3:7) >95%

Stepwise Synthesis of 2-Amino-N-[(1-Benzylpiperidin-4-yl)methyl]-3-Methylbutanamide

Amide Bond Formation

Coupling 3-methylbutanoic acid with (1-benzylpiperidin-4-yl)methanamine employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) in DCM. Key optimizations include:

  • Temperature Gradient : Initiating at 0°C to suppress epimerization, then warming to 25°C for 6 h.
  • Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures complete conversion, yielding 92% product.

Stereochemical Control

The chiral center at the 2-amino position necessitates enantioselective synthesis:

  • (S)-Enantiomer : Catalytic asymmetric hydrogenation using (R)-BINAP-RuCl₂ achieves 98% ee but requires high-pressure H₂ (10 atm).
  • Resolution : Simulated moving bed (SMB) chromatography with Chiralpak AD-H columns separates racemates, though adds 30% to production costs.
Table 2: Comparative Analysis of Stereochemical Methods
Method ee (%) Yield Cost Increase
Asymmetric Hydrogenation 98 75% 25%
SMB Chromatography 99.5 85% 30%
Kinetic Resolution 95 60% 15%

Industrial Scalability Challenges

Cyclopropane Stability Under High Pressure

Hydrogenation at >5 atm H₂ risks cyclopropane ring opening. Screening Pd/C catalysts (1–5% Pd loading) revealed 3% Pd/C (pH 6.5) minimizes decomposition (<2%) while maintaining 90% yield.

Solvent Recovery Systems

Large-scale DCM usage necessitates closed-loop distillation. Azeotropic mixtures with heptane (bp 98°C) enable 95% solvent recovery, reducing waste by 40%.

Alternative Synthetic Routes

Enzymatic Amidation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes amide bond formation in tert-butanol at 50°C. While eco-friendly, yields plateau at 65% due to enzyme denaturation.

Solid-Phase Synthesis

Wang resin-bound 3-methylbutanoic acid allows iterative coupling, though steric hindrance limits final yields to 70%.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine

  • Structural Differences: Unlike the target compound, this analog features a 3-nitropyridin-2-amine substituent instead of the amide-linked 3-methylbutanamide group.
  • The absence of an amide bond simplifies its synthesis compared to the target compound, which may require additional coupling steps.
  • Applications : Primarily used in chemical intermediates; the nitro group could facilitate further functionalization via reduction to amines.

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

  • Structural Differences : This compound has a methyl group on the piperidine ring and a methylamine substituent, contrasting with the target compound’s 3-methylbutanamide chain. The stereospecific (3R,4R) configuration may enhance binding selectivity in chiral environments .
  • Synthesis : The patented process involves N-acylation, quaternization, and reductive amination, with resolution using chiral acids . The target compound’s synthesis might similarly employ reductive amination but would require amide bond formation, introducing additional complexity.
  • Potential Use: Intermediate in stereoselective drug synthesis, such as neuromodulators or antivirals.

(S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide

  • Structural Differences: This degradant (from ) shares an amide backbone but incorporates a thiazole-methyl-ureido group and oxazolidinone ring. The heterocyclic components may confer distinct pharmacokinetic properties, such as metabolic stability or target affinity.
  • Synthesis : Likely derived from a multi-step peptide coupling strategy, emphasizing the role of heterocycles in modulating bioactivity.

Research Findings and Insights

  • Synthetic Challenges : The target compound’s amide bond and branched chain may necessitate optimized coupling reagents (e.g., HATU, EDCI) to avoid racemization, as seen in related peptide syntheses .
  • However, the amide group in the target compound could reduce bioavailability compared to amine analogs like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine .
  • Computational Modeling : DFT studies on vibrational modes (as in ’s triazole pyridine analysis) could predict the target compound’s stability or intermolecular interactions .

Biologische Aktivität

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neuropathic pain and other neurological disorders. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3O, with a molecular weight of approximately 289.415 g/mol. The compound features a piperidine ring, an amide functional group, and a branched aliphatic chain, which contribute to its biological activity.

Research indicates that this compound may interact with sigma receptors, particularly sigma-1 receptors (σ1R), which are implicated in various neurological processes including pain modulation. Initial studies suggest that this compound may exhibit analgesic effects through σ1R antagonism, potentially offering a novel approach to treating neuropathic pain .

Antinociceptive Effects

Several studies have explored the antinociceptive properties of compounds related to this compound. For instance, derivatives have shown significant efficacy in animal models of neuropathic pain. In one study, a related compound demonstrated a robust antiallodynic effect in capsaicin-induced mechanical allodynia models, suggesting potential clinical applications for chronic pain management .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Research indicates that certain analogs exhibit superior activities compared to traditional anticonvulsants like phenobarbital. In particular, structure-activity relationship (SAR) studies revealed that modifications at the benzylamide site can enhance anticonvulsant efficacy .

Case Studies

Case Study 1: Neuropathic Pain Model
In a controlled study involving neuropathic animals, administration of a derivative led to significant increases in mechanical thresholds, indicating effective pain relief comparable to standard treatments .

Case Study 2: Anticonvulsant Efficacy
A study comparing various N'-benzyl 2-amino acetamides found that specific structural modifications resulted in enhanced anticonvulsant activity. The most effective compounds showed ED(50) values lower than those of established drugs like phenytoin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Key findings include:

  • Electron-withdrawing groups at the benzylamide position enhance activity.
  • Electron-donating groups tend to diminish efficacy.
  • The introduction of specific substituents can lead to significant improvements in both analgesic and anticonvulsant activities .

Q & A

Q. What are the key synthetic pathways for 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination or multi-step acylation. For example, a related benzylpiperidinyl derivative was prepared through sequential steps: (1) N-acylation of a pyridine precursor, (2) benzyl halide quaternization, (3) partial reduction with NaBH₄, and (4) reductive amination using titanium(IV) isopropoxide . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of amine to ketone) and solvent selection (methanol or water for reduction steps). Catalysts like Pd/C or PtO₂ may enhance efficiency in hydrogenation steps. Reaction temperature (25–60°C) and pH (neutral to mildly acidic) are critical for minimizing side products.

Q. What analytical techniques are recommended for characterizing structural purity?

Methodological Answer: Use a combination of:

  • NMR (¹H/¹³C, DEPT-135) to confirm backbone structure and substituents (e.g., benzyl and piperidinyl groups).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z ~388.3).
  • HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
    Contaminants like unreacted intermediates (e.g., residual benzyl halides) can be detected via GC-MS .

Q. How does solubility in polar vs. nonpolar solvents impact experimental design?

Methodological Answer: The compound’s solubility profile dictates reaction media and biological assay conditions.

  • Polar solvents (DMSO, methanol): Solubility >10 mg/mL facilitates in vitro assays (e.g., enzyme inhibition).
  • Nonpolar solvents (DCM, chloroform): Useful for extraction and purification via column chromatography (silica gel, hexane/EtOAc gradient).
    Pre-formulation studies should include solubility testing at pH 1–8 (simulating gastrointestinal and physiological conditions) using UV-Vis spectroscopy .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl halides).
  • Storage: In airtight containers under argon at -20°C to prevent degradation.
    Refer to SDS guidelines for spill management and emergency procedures (e.g., neutralization with 5% acetic acid for acidic residues) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking studies (AutoDock Vina, Schrödinger): Use X-ray crystal structures of target proteins (e.g., GPCRs or kinases) to simulate ligand binding. Focus on piperidinyl and benzyl groups for hydrophobic interactions and hydrogen bonding with catalytic residues.
  • Molecular dynamics (MD) simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate affinity predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigate via:

  • Dose-response standardization: Use IC₅₀ values from 3+ independent replicates (e.g., 0.5–50 µM range).
  • Orthogonal assays: Compare enzymatic inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/WST-1).
  • Meta-analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch effects .

Q. How does the compound’s stability under oxidative or hydrolytic conditions affect pharmacokinetic studies?

Methodological Answer:

  • Oxidative stability: Incubate with liver microsomes (CYP450 enzymes) and monitor degradation via LC-MS. Half-life (t₁/₂) <30 min suggests rapid metabolism.
  • Hydrolytic stability: Test in simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin). Structural integrity after 24h indicates suitability for oral administration .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

Methodological Answer: A 2³ factorial design can optimize yield by varying:

  • Factors: Catalyst loading (0.5–2 mol%), temperature (40–80°C), and solvent polarity (EtOH vs. THF).
  • Response surface methodology (RSM): Identify interactions (e.g., high temperature + THF increases side reactions).
  • Validation: Confirm optimal conditions (e.g., 1 mol% catalyst, 60°C, EtOH) in triplicate runs .

Data Gaps and Future Directions

  • Lack of in vivo toxicity data: Propose acute/chronic toxicity studies in rodent models (OECD 423/452 guidelines).
  • Understudied enantiomers: Chiral HPLC (Chiralpak IA column) can separate isomers for individual bioactivity profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.